N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide
Description
N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by its complex molecular structure, which includes a chromenyl group, an oxadiazole ring, and an azetidine carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-4-17-22-18(28-23-17)12-26-15-10-24(11-15)19(25)21-14-5-6-16-13(9-14)7-8-20(2,3)27-16/h5-6,9,15H,4,7-8,10-12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUOBHONUUUVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)COC2CN(C2)C(=O)NC3=CC4=C(C=C3)OC(CC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Chromenyl Group: Starting from a suitable precursor, the chromenyl group can be synthesized through cyclization reactions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed via cyclization of appropriate hydrazides and carboxylic acids.
Azetidine Carboxamide Formation: The azetidine ring can be synthesized through cyclization of suitable amines and carboxylic acids, followed by coupling with the chromenyl and oxadiazole intermediates.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide
- N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-ethyl-1,2,4-thiadiazol-5-yl)methoxy]azetidine-1-carboxamide
Uniqueness
The uniqueness of N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
